molecular formula C32H29N3O9S B15078668 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15078668
M. Wt: 631.7 g/mol
InChI Key: RYKVULSRZBFGTI-JFLMPSFJSA-N
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Description

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound with a complex structure It features multiple functional groups, including an ester, methoxy, nitro, and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan and nitrophenyl groups: These groups can be introduced via condensation reactions.

    Esterification and methoxylation: The ester and methoxy groups are typically introduced through esterification and methylation reactions, respectively.

    Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its various functional groups suggest that it could interact with biological targets, such as enzymes or receptors, to exert therapeutic effects. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, furan-containing molecules, and compounds with nitrophenyl groups. Examples include:

    THIAZOLO[3,2-A]PYRIMIDINE derivatives: These compounds share the core structure and may have similar biological activities.

    FURAN derivatives: Compounds with furan rings often exhibit interesting chemical and biological properties.

    NITROPHENYL compounds: These molecules are known for their reactivity and potential as pharmaceutical agents.

Uniqueness

The uniqueness of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups and structural complexity

Properties

Molecular Formula

C32H29N3O9S

Molecular Weight

631.7 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H29N3O9S/c1-17(2)16-42-31(38)28-18(3)33-32-34(29(28)21-9-11-25(43-19(4)36)26(14-21)41-5)30(37)27(45-32)15-23-10-12-24(44-23)20-7-6-8-22(13-20)35(39)40/h6-15,17,29H,16H2,1-5H3/b27-15+

InChI Key

RYKVULSRZBFGTI-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OCC(C)C

Origin of Product

United States

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